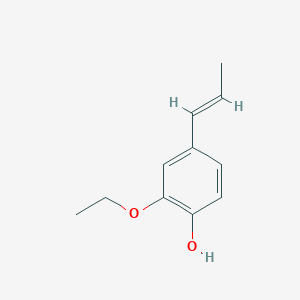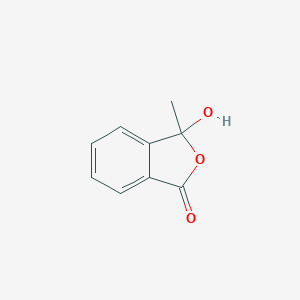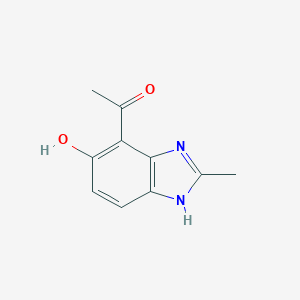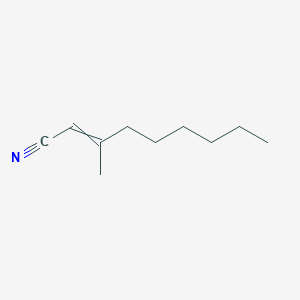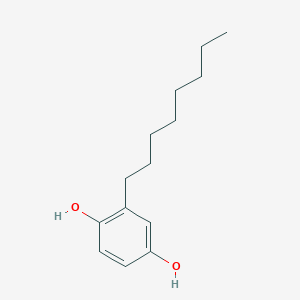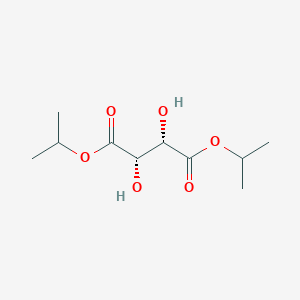
ジイソプロピルd-酒石酸
概要
説明
Diisopropyl d-tartrate is a diester of tartaric acid, characterized by the presence of two chiral carbon atoms, which give rise to three stereoisomeric variants. This compound is widely used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals . Its primary application is in Sharpless epoxidation, where it serves as a chiral ligand to titanium after reacting with titanium isopropoxide .
科学的研究の応用
Diisopropyl d-tartrate has a wide range of applications in scientific research, including:
Biology: It serves as a chiral building block in the synthesis of biologically active molecules.
Medicine: Diisopropyl d-tartrate is used in the synthesis of pharmaceuticals, where its chiral properties are crucial for the production of enantiomerically pure drugs.
Industry: It is employed in the production of agrochemicals and other fine chemicals.
作用機序
Diisopropyl d-tartrate, also known as (2S,3S)-Diisopropyl 2,3-dihydroxysuccinate, is a diester of tartaric acid . It is commonly used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals .
Target of Action
The primary target of Diisopropyl d-tartrate is the process of asymmetric synthesis . It serves as a chiral ligand to titanium after reaction with titanium isopropoxide . This interaction allows for the creation of chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals .
Mode of Action
Diisopropyl d-tartrate interacts with its targets by serving as a chiral ligand . A ligand is a molecule that binds to another (usually larger) molecule. In this case, Diisopropyl d-tartrate binds to titanium isopropoxide, facilitating the process of asymmetric synthesis .
Biochemical Pathways
The main biochemical pathway affected by Diisopropyl d-tartrate is the Sharpless epoxidation . This process involves the conversion of a pair of enantiomers (molecules that are mirror images of each other) into a pair of epoxides . The Sharpless epoxidation is a key step in the synthesis of many pharmaceuticals and agrochemicals .
Pharmacokinetics
It is known that the compound has a density of 1119 g/mL at 20 °C This property may influence its distribution within the body and its bioavailability
Result of Action
The result of Diisopropyl d-tartrate’s action is the production of chiral molecules through asymmetric synthesis . These chiral molecules are crucial in the development of many pharmaceuticals and agrochemicals .
Action Environment
The action of Diisopropyl d-tartrate is influenced by environmental factors such as temperature and pH. For instance, its density is measured at a specific temperature (20 °C) . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Diisopropyl d-tartrate plays a significant role in biochemical reactions. It is used as a reagent for the kinetic resolution of racemic allylic alcohols and α-furfuryl amides by enantioselective epoxidation . The nature of these interactions involves the compound serving as a chiral ligand to titanium after reaction with titanium isopropoxide .
Molecular Mechanism
The molecular mechanism of Diisopropyl d-tartrate primarily involves its function as a chiral ligand in the process of enantioselective epoxidation . This process can lead to changes in gene expression and enzyme activation or inhibition, depending on the specific biochemical context.
Metabolic Pathways
Given its role in enantioselective epoxidation, it may interact with enzymes or cofactors involved in this process .
準備方法
Synthetic Routes and Reaction Conditions: Diisopropyl d-tartrate can be synthesized through the esterification of tartaric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the tartaric acid to diisopropyl d-tartrate .
Industrial Production Methods: In industrial settings, the production of diisopropyl d-tartrate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired diisopropyl d-tartrate .
化学反応の分析
Types of Reactions: Diisopropyl d-tartrate primarily undergoes reactions that involve its ester functional groups and chiral centers. These reactions include:
Oxidation: Diisopropyl d-tartrate can be oxidized to form diisopropyl tartrate derivatives.
Reduction: Reduction reactions can convert diisopropyl d-tartrate to its corresponding alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Diisopropyl tartrate derivatives.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives.
類似化合物との比較
- Diethyl tartrate
- Dimethyl tartrate
- Dibenzyl tartrate
Comparison: Diisopropyl d-tartrate is unique due to its specific chiral properties and its effectiveness as a chiral ligand in asymmetric synthesis. Compared to diethyl tartrate and dimethyl tartrate, diisopropyl d-tartrate offers better solubility and reactivity in certain reactions. Dibenzyl tartrate, on the other hand, is bulkier and less commonly used in asymmetric synthesis .
特性
IUPAC Name |
dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCWEDRGPSHQH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62961-64-2 | |
| Record name | Diisopropyl (-)-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62961-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropyl [S-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl D-tartrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR56L58SBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diisopropyl D-tartrate contribute to stereoselective synthesis, as exemplified by the synthesis of crassalactone A?
A1: Diisopropyl D-tartrate acts as a chiral auxiliary, a temporary unit attached to a molecule to guide a reaction towards a specific stereoisomer. In the case of crassalactone A, a natural cytotoxic styryl lactone, diisopropyl D-tartrate was used as the starting material. The synthesis strategically employs the stereoselective additions of a Grignard reagent and nitromethane (MeNO2) to two distinct chiral aldehyde intermediates derived from diisopropyl D-tartrate. These additions are crucial for controlling the stereochemistry of the final product. []
Q2: Can you provide an example of diisopropyl D-tartrate's role in achieving high stereoselectivity during a reaction?
A2: In the total synthesis of (+)-bengamide E, a natural product with potential anticancer activity, diisopropyl D-tartrate was crucial for the synthesis of a key chiral aldehyde intermediate. This aldehyde underwent a highly stereoselective aldol reaction with an O,S-acetal in the presence of tin(IV) chloride. The diisopropyl D-tartrate derivative ensured that only one stereoisomer of the aldol product was formed, highlighting its effectiveness in controlling stereochemistry. []
Q3: How is computational chemistry used to study the effects of diisopropyl D-tartrate in asymmetric synthesis?
A3: Computational chemistry methods, such as density functional theory (DFT) calculations, allow researchers to study the mechanisms and predict the outcomes of reactions involving diisopropyl D-tartrate. For instance, in the asymmetric allylation of benzaldehyde, DFT calculations were used to investigate the reaction pathway and identify the transition state structures involved. The calculations revealed that the presence of diisopropyl D-tartrate as a chiral auxiliary leads to the preferential formation of the (R)-secondary alcohol product through a six-membered ring chair-like transition state. These theoretical predictions matched the experimental findings, demonstrating the utility of computational chemistry in understanding the role of diisopropyl D-tartrate in asymmetric synthesis. [, ]
Q4: Besides its use in total synthesis, are there other applications of diisopropyl D-tartrate?
A4: Diisopropyl D-tartrate serves as a crucial starting material for synthesizing other valuable compounds. For example, it is used in the preparation of a 3-substituted furanoside compound, which exhibits antiviral activity. This synthesis involves several steps, including reacting diisopropyl D-tartrate with propargyl alcohol, followed by reduction and epoxidation reactions. This demonstrates the versatility of diisopropyl D-tartrate as a building block for generating diverse molecules with potential biological activities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



